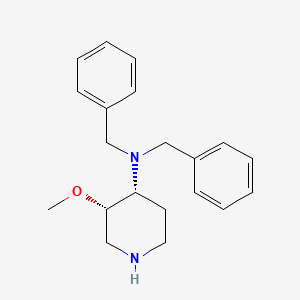

4-Piperidinamine, 3-methoxy-N,N-bis(phenylmethyl)-, (3S,4R)-

Übersicht

Beschreibung

Molecular Structure Analysis

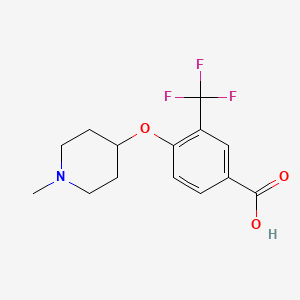

The molecular formula of this compound is C20H26N2O . It has a molecular weight of 310.43 . The specific structure details are not provided in the available resources.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. It’s used in various applications including drug development, organic synthesis, and medicinal chemistry, which suggests it may participate in a variety of chemical reactions.Physical And Chemical Properties Analysis

This compound has a molecular formula of C20H26N2O and a molecular weight of 310.43 . Other physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Pharmacological Applications and Chemistry

Chemistry and Pharmacology of Stereoisomers : The compound is part of the 4-anilidopiperidine class of opiates, with studies focusing on the chemistry and pharmacology of its stereoisomers, particularly ohmefentanyl, a β-hydroxy-3-methylfentanyl. Research on these stereoisomers has contributed significantly to understanding ligand-receptor interactions, highlighting differences in binding affinity, potency, efficacy, and intrinsic efficacy among the cis-stereoisomers. These findings are crucial for developing pharmacophores for the opioid μ receptor, providing insights into molecular probes for investigating receptor-mediated phenomena (Brine et al., 1997).

Antineoplastic Agents : Another research focus has been on the development of novel series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as potential antineoplastic drug candidates. These compounds have demonstrated excellent cytotoxic properties, often more potent than contemporary anticancer drugs, with notable tumor-selective toxicity and the ability to modulate multi-drug resistance. Their mechanisms of action include apoptosis induction, generation of reactive oxygen species, and activation of certain caspases (Hossain et al., 2020).

DNA Interaction Studies : The compound's analogs have also been explored for their ability to interact with DNA, such as Hoechst 33258 and its derivatives, known for strong binding to the minor groove of double-stranded B-DNA. These studies have implications for the design of new drugs based on minor groove binder characteristics, aiding in the development of radioprotectors, topoisomerase inhibitors, and more (Issar & Kakkar, 2013).

Synthetic Applications : Research into Lawesson's reagent and its role in synthesizing macrocyclic natural products highlights the compound's importance in organic synthesis. This includes the thionation of carbonyl moieties and the construction of key heterocyclic fragments, underlining the compound's versatility and utility in medicinal chemistry (Larik et al., 2017).

Piperazine Derivatives for Therapeutic Use : Piperazine derivatives, including those related to the query compound, have been extensively reviewed for their therapeutic applications across a range of conditions, including psychiatric disorders, cancer, and inflammation. This work emphasizes the scaffold's broad potential and the impact of substituent modification on pharmacokinetic and pharmacodynamics factors (Rathi et al., 2016).

Wirkmechanismus

The mechanism of action for this compound is not detailed in the available resources. Given its use in drug development, it’s likely that it interacts with biological systems in a significant way, but the specifics are not provided.

Safety and Hazards

According to a Safety Data Sheet , this compound is harmful if swallowed, in contact with skin, or if inhaled. It’s recommended to wash hands thoroughly after handling, not to eat, drink or smoke when using this product, and to wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

(3S,4R)-N,N-dibenzyl-3-methoxypiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-23-20-14-21-13-12-19(20)22(15-17-8-4-2-5-9-17)16-18-10-6-3-7-11-18/h2-11,19-21H,12-16H2,1H3/t19-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERXJDUECXDWNN-UXHICEINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CNCC[C@H]1N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide](/img/structure/B3158592.png)

![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B3158604.png)

![3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3158608.png)

![N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B3158630.png)

![7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B3158649.png)